2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol
Description
2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol is an ethanolamine derivative featuring a 2-methoxyphenyl-substituted propan-2-yl amine group. This compound belongs to a class of amino alcohols, which are structurally characterized by an amine (-NH-) and hydroxyl (-OH) group on adjacent carbon atoms.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-7-8-14)9-11-5-3-4-6-12(11)15-2/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
WBZIFGPFARYDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol typically involves the reaction of 1-(2-methoxyphenyl)propan-2-amine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for 2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol and related compounds:
Key Observations:
Lipophilicity: The target compound (C12H19NO2) exhibits moderate lipophilicity due to its 2-methoxyphenyl group. The naphthalenyloxy analog (C20H21NO3) has significantly higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The branched-chain compound (C6H15NO2) lacks aromaticity, resulting in lower logP and higher hydrophilicity .
Imp. E (C16H25NO3) contains a phenoxy and methoxyethyl group, which may enhance β1/β2-adrenergic receptor selectivity due to structural similarity to propranolol derivatives .
Molecular Weight :
Functional Group Analysis
- Amino Alcohol Core: All compounds share an ethanolamine or propanolamine backbone, critical for hydrogen bonding and receptor interactions.
- Imp. E’s methoxyethyl-phenoxy group combines ether and alkyl moieties, altering solubility and metabolic stability .
- Branched Chains: The C6H15NO2 compound’s 2-methylpropan-2-yl group reduces conformational flexibility, which may limit binding to rigid receptor sites .
Pharmacological Implications (Inferred)
- Target Compound: The 2-methoxyphenyl and amino alcohol structure aligns with β-adrenergic ligands, possibly indicating bronchodilator or antihypertensive activity.
- Imp.
- Naphthalenyloxy Analog : Increased lipophilicity could prolong half-life but raise toxicity risks (e.g., hepatotoxicity) due to CYP450-mediated metabolism .
Biological Activity
The compound 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol , also known by its chemical name, exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- CAS Number : 43508829
The biological activity of 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Adrenergic Receptor Modulation :
- Serotonin Receptor Interaction :
- Calcium Channel Blockade :
Biological Activity Overview
The following table summarizes the biological activities reported for 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol and related compounds:
Case Study 1: Antihypertensive Properties
A study on similar compounds demonstrated significant hypotensive effects through α1-adrenoceptor blockade. The results suggested that the presence of the methoxy group enhances the binding affinity to adrenergic receptors, leading to effective blood pressure regulation .
Case Study 2: Antidepressant Potential
Research into compounds with a similar structure indicated that they could serve as potential antidepressants by modulating serotonin levels. The interaction with serotonin receptors suggests a pathway for mood enhancement and anxiety reduction .
Case Study 3: Antimicrobial Activity
In vitro studies have shown that compounds related to 2-{[1-(2-methoxyphenyl)propan-2-yl]amino}ethan-1-ol possess antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 20–70 µM, indicating moderate efficacy compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
